molecular formula C20H22N4O5S B6583807 N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide CAS No. 1322722-00-8

N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide

Cat. No.: B6583807
CAS No.: 1322722-00-8
M. Wt: 430.5 g/mol
InChI Key: YRMBUWCLQYHKNE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,4-dimethoxyphenyl)-3-methyl-5-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide is a pyrazole-sulfonamide derivative featuring a dual-tail structural strategy. Its core structure includes:

  • Pyrazole ring: Substituted at position 3 with a methyl group and at position 5 with a sulfamoyl group linked to a 4-methylphenyl moiety.
  • Carboxamide tail: Attached at position 4 of the pyrazole, connected to a 3,4-dimethoxyphenyl group.
    This compound is hypothesized to exhibit anticancer activity, particularly in colon cancer, due to its structural similarity to apoptosis-inducing pyrazole-sulfonamides described in recent studies .

Properties

IUPAC Name

N-(3,4-dimethoxyphenyl)-5-methyl-3-[(4-methylphenyl)sulfamoyl]-1H-pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O5S/c1-12-5-7-14(8-6-12)24-30(26,27)20-18(13(2)22-23-20)19(25)21-15-9-10-16(28-3)17(11-15)29-4/h5-11,24H,1-4H3,(H,21,25)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRMBUWCLQYHKNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=NNC(=C2C(=O)NC3=CC(=C(C=C3)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The compound is compared to structurally related pyrazole-sulfonamides and carboxamides (Table 1):

Compound Substituents (Pyrazole Positions) Molecular Formula Melting Point (°C) Key Functional Groups
Target Compound 3-Me, 5-(4-MePh-SO₂NH), 4-(3,4-diMeOPh-CONH) C₂₁H₂₂N₄O₅S Not reported SO₂, CONH, OMe
Compound 11 3-NH₂, 1,5-Ph, 4-(4-(pyridin-2-yl-SO₂NH)Ph-CONH) C₂₈H₂₃N₅O₃S >280 SO₂, CONH, NH₂
Compound 13 3-NH₂, 5-Ph, 1-(4-ClPh), 4-(4-(pyridin-2-yl-SO₂NH)Ph-CONH) C₂₈H₂₂ClN₅O₃S 256–258 SO₂, CONH, Cl
Compound 5e 3-(4-MeOPh-NH), 5-(1-Me-indolin-3-ylidene), 4-(4-MePh-CONH) C₂₈H₂₅N₅O₂ 262–263 Indole, CONH, OMe
Anandamide (Reference) Arachidonylethanolamide (unrelated core, included for receptor-binding context) C₂₂H₃₇NO₂ Not reported Amide, polyunsaturated chain

Key Observations :

  • Substituent Effects: The target compound’s 3,4-dimethoxyphenyl carboxamide tail distinguishes it from analogues with pyridinyl-sulfamoyl (e.g., Compound 11) or halogenated aryl groups (e.g., Compound 13).
  • Sulfamoyl vs. Carboxamide : The 4-methylphenyl sulfamoyl group at position 5 may improve solubility relative to pyridinyl-sulfamoyl derivatives, as methyl groups reduce polarity .

Comparison :

  • Intermediate Stability : The target’s 3,4-dimethoxyphenyl group may require milder reaction conditions than halogenated analogues (e.g., Compound 13) to avoid demethylation .
  • Yield Challenges : Lower yields (~70%) are typical for analogues with bulky substituents (e.g., Compound 12: 71% ), suggesting similar challenges for the target compound.

Spectroscopic and Analytical Data

Critical spectral features are inferred from analogues (Table 3):

Technique Target Compound (Expected) Compound 13 Compound 5e
IR (cm⁻¹) ~3320 (NH), 1690 (C=O), 1315 (SO₂) 3322 (NH), 1690 (C=O), 1315 (SO₂) 1685 (C=O), 1590 (C=N)
¹H-NMR δ 2.35 (3H, s, Me), 3.85 (6H, s, OMe), 7.2–7.8 (Ar-H) δ 2.38 (3H, s, Me), 7.1–8.1 (Ar-H) δ 3.78 (3H, s, OMe), 6.8–7.6 (Ar-H)
¹³C-NMR δ 167.5 (C=O), 152.1 (SO₂), 56.2 (OMe) δ 167.3 (C=O), 151.8 (SO₂) δ 167.0 (C=O), 148.5 (C=N)
MS [M+H]⁺ m/z 442.1 (calculated) [M+H]⁺ m/z 534.1 (observed) [M+H]⁺ m/z 468.2 (observed)

Key Insights :

  • SO₂ and C=O Signatures : Consistent SO₂ (1315 cm⁻¹) and C=O (1690 cm⁻¹) peaks confirm sulfamoyl and carboxamide functionalities .
  • Methoxy Group Impact: The 3,4-dimethoxyphenyl group introduces distinct ¹H-NMR signals (δ 3.85 ppm) absent in non-methoxy analogues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.